3-(1H-indol-3-yl)-1-{4-[(2-methoxyphenyl)acetyl]piperazin-1-yl}propan-1-one
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Overview
Description
3-(1H-indol-3-yl)-1-{4-[(2-methoxyphenyl)acetyl]piperazin-1-yl}propan-1-one is a complex organic compound that features an indole core, a piperazine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-1-{4-[(2-methoxyphenyl)acetyl]piperazin-1-yl}propan-1-one can be achieved through a multi-step process involving the following key steps:
Fischer Indolisation: This step involves the reaction of aryl hydrazines with ketones to form the indole core.
N-Alkylation: The indole core is then subjected to N-alkylation using alkyl halides.
Acylation: The final step involves the acylation of the piperazine ring with 2-methoxyphenylacetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the use of microwave irradiation can significantly reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)-1-{4-[(2-methoxyphenyl)acetyl]piperazin-1-yl}propan-1-one undergoes various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include indole-3-carboxylic acid derivatives, alcohols, and various substituted indole derivatives .
Scientific Research Applications
3-(1H-indol-3-yl)-1-{4-[(2-methoxyphenyl)acetyl]piperazin-1-yl}propan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Biological Research: It is used as a probe to study the biological pathways involving indole derivatives and their interactions with cellular targets.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-1-{4-[(2-methoxyphenyl)acetyl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets in the body. The indole core is known to interact with various receptors, including serotonin receptors, which play a role in mood regulation and other neurological functions . The piperazine ring enhances the compound’s binding affinity and selectivity for these receptors .
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives:
Indole-3-acetic acid: A plant hormone with significant biological activity, used in various agricultural applications.
Lysergic acid derivatives: Naturally occurring indole compounds with potent pharmacological properties, including use in the treatment of migraines and as psychedelic agents.
Uniqueness
3-(1H-indol-3-yl)-1-{4-[(2-methoxyphenyl)acetyl]piperazin-1-yl}propan-1-one is unique due to its combination of an indole core, a piperazine ring, and a methoxyphenyl group.
Properties
Molecular Formula |
C24H27N3O3 |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-1-[4-[2-(2-methoxyphenyl)acetyl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C24H27N3O3/c1-30-22-9-5-2-6-18(22)16-24(29)27-14-12-26(13-15-27)23(28)11-10-19-17-25-21-8-4-3-7-20(19)21/h2-9,17,25H,10-16H2,1H3 |
InChI Key |
WIXQLASIAITHGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCN(CC2)C(=O)CCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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